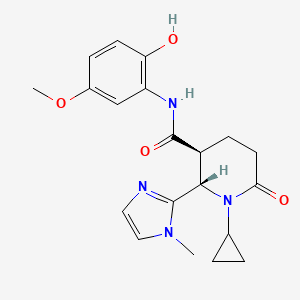![molecular formula C10H15N3O2 B7338407 2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide](/img/structure/B7338407.png)
2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide is an organic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyrazole carboxamides and has been found to exhibit promising biological activities.
Mecanismo De Acción
The exact mechanism of action of 2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide is not fully understood. However, it has been proposed that this compound may act as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα) and PPAR delta (PPARδ) subtypes. These receptors are involved in the regulation of lipid metabolism and inflammation, and their activation has been shown to have beneficial effects in various disease conditions.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. For example, this compound has been found to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. It has also been shown to reduce inflammation and oxidative stress in various tissues, including the liver and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide in lab experiments is its relatively low toxicity and high specificity for PPARα and PPARδ receptors. This makes it a useful tool for studying the role of these receptors in various disease conditions. However, one limitation of this compound is its relatively low solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide. Some of the potential areas of investigation include:
1. Further elucidation of the mechanism of action of this compound, including its interactions with other signaling pathways and cellular targets.
2. Evaluation of the efficacy of this compound in human clinical trials for the treatment of various disease conditions, including type 2 diabetes, inflammation, and neurodegenerative disorders.
3. Development of novel analogs of this compound with improved pharmacokinetic properties and therapeutic potential.
4. Investigation of the role of PPARα and PPARδ receptors in various disease conditions, including cancer, cardiovascular disease, and metabolic disorders.
In conclusion, this compound is an organic compound with promising potential as a therapeutic agent. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its analogs may lead to the development of new treatments for various disease conditions.
Métodos De Síntesis
The synthesis of 2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide involves the reaction of 2,5-dimethylpyrazole-3-carboxylic acid with (3R)-hydroxymethyltetrahydrofuran in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a suitable amine such as methylamine to obtain the final product.
Aplicaciones Científicas De Investigación
2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide has been extensively studied for its potential as a therapeutic agent in various disease conditions. Some of the notable research applications of this compound are discussed below.
Propiedades
IUPAC Name |
2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-5-9(13(2)12-7)10(14)11-8-3-4-15-6-8/h5,8H,3-4,6H2,1-2H3,(H,11,14)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEACIYGQDAEOMR-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2CCOC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)C(=O)N[C@@H]2CCOC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methylsulfonylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338327.png)
![3-[(2,5-Dimethylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338338.png)
![N-[[(2S,4S)-4-fluoro-1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]methyl]-7-methyl-1-benzofuran-3-carboxamide](/img/structure/B7338348.png)
![N-[[(2S,4S)-4-fluoro-1-[(2-methylpyrazol-3-yl)methyl]pyrrolidin-2-yl]methyl]-7-methyl-1-benzofuran-3-carboxamide](/img/structure/B7338356.png)
![[(3aS,6aS)-1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone](/img/structure/B7338360.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(4-methylsulfonylphenyl)methanone](/img/structure/B7338373.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-[2-(1-methylpyrazol-4-yl)oxyphenyl]methanone](/img/structure/B7338399.png)
![N-[(1R,2R)-2-hydroxycyclobutyl]-5-methyl-1-quinolin-5-yltriazole-4-carboxamide](/img/structure/B7338401.png)
![2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide](/img/structure/B7338404.png)
![N-[(1R,2R)-2-hydroxycyclobutyl]-1-methyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B7338412.png)
![1-[(4aS,7aS)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]-2-(2-methylindol-1-yl)ethanone](/img/structure/B7338418.png)
![1-[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-2-(2-methylsulfonylphenyl)ethanone](/img/structure/B7338427.png)
![2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid](/img/structure/B7338430.png)
